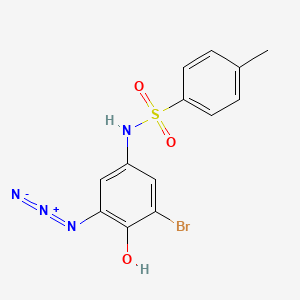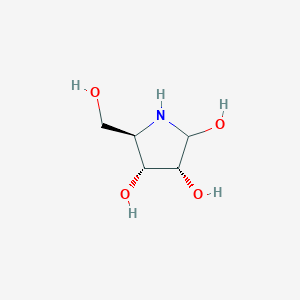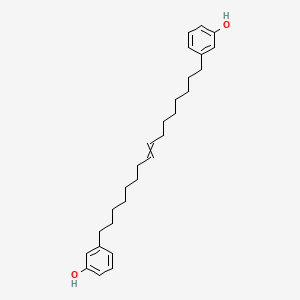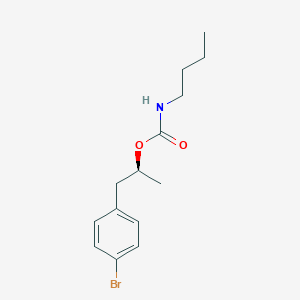![molecular formula C11H16 B14179156 2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene CAS No. 849347-66-6](/img/structure/B14179156.png)
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetramethylbicyclo[221]hepta-2,5-diene is a bicyclic hydrocarbon with the molecular formula C11H16 This compound is characterized by its unique structure, which includes two fused cyclopentane rings It is a derivative of norbornadiene, a compound known for its strained ring system and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene typically involves the dimerization of norbornadiene derivatives. One common method is the catalytic dimerization using zeolite catalysts such as HY, Hbeta, HZSM-5, and Al-MCM-41. The reaction is conducted at elevated temperatures, around 250°C, to facilitate the formation of the desired dimer .
Industrial Production Methods
Industrial production of this compound can be achieved through the same catalytic dimerization process, scaled up to meet production demands. The use of zeolite catalysts in a continuous flow reactor allows for efficient and high-yield synthesis. The choice of catalyst and reaction conditions can be optimized to maximize the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced bicyclic compounds
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The strained ring system of the compound makes it highly reactive, allowing it to participate in a variety of chemical reactions. The presence of methyl groups at specific positions enhances its reactivity and selectivity in these reactions. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Norbornadiene: A parent compound with a similar bicyclic structure but without the methyl substitutions.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with carboxylate groups at positions 2 and 3.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A compound with an oxygen atom in the ring system and carboxylate groups.
Uniqueness
2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of four methyl groups, which significantly alter its chemical properties compared to its parent compound, norbornadiene. These substitutions enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Propiedades
Número CAS |
849347-66-6 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C11H16/c1-6-7(2)11-5-10(6)8(3)9(11)4/h10-11H,5H2,1-4H3 |
Clave InChI |
GZQODOAAPIMPAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2CC1C(=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-tert-Butyl-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B14179106.png)

![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
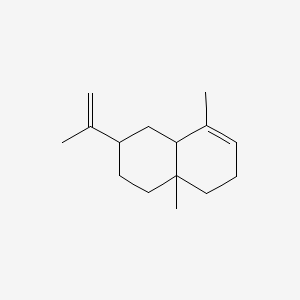
![1-Ethyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B14179132.png)
